molecular formula C8H8BrNO4 B028201 Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate CAS No. 104776-74-1

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Cat. No. B028201
M. Wt: 262.06 g/mol
InChI Key: GUYZRQOTADGHII-UHFFFAOYSA-N
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Description

Isoxazole derivatives, including Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, are notable for their versatile applications in organic synthesis, pharmaceuticals, and agrochemicals. Their structural diversity and reactivity allow for the development of various synthetic methodologies and the exploration of novel chemical properties and applications.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves strategies such as cyclization reactions and substitutions. For example, an efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate demonstrates the typical approach to synthesizing substituted isoxazoles, starting from ethyl acetoacetate and involving reactions with chloroacetyl chloride and hydroxylamine hydrochloride (Moorthie et al., 2007). This method showcases the versatility of starting materials and reagents in synthesizing isoxazole derivatives.

Molecular Structure Analysis

The structural analysis of isoxazole derivatives, including X-ray diffraction and NMR spectroscopy, reveals detailed insights into their molecular geometry, bonding, and electron distribution. For instance, the crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate provides valuable information on the arrangement of atoms and the presence of intramolecular hydrogen bonds, which can influence the compound's reactivity and interactions (Marjani, 2013).

Chemical Reactions and Properties

Isoxazole derivatives engage in a variety of chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic attacks. These reactions are pivotal for further functionalization and the synthesis of complex molecules. The reactivity of the isoxazole ring towards different reagents opens avenues for synthesizing a wide array of compounds with diverse biological and chemical properties.

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in different fields. These properties are influenced by the molecular structure and substituents on the isoxazole ring, affecting their behavior in chemical syntheses and applications.

Chemical Properties Analysis

The chemical properties of isoxazole derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are fundamental for understanding their behavior in organic reactions. Studies on the bromination of methyl groups in isoxazole derivatives, for example, highlight the influence of substituents on the reactivity and selectivity of the bromination process, which is essential for the synthesis of functionalized isoxazoles (Roy et al., 2004).

Scientific Research Applications

  • Lateral Lithiation and Prodrugs for Neurotransmitters

    A study by Burkhart et al. (2001) in "Tetrahedron" improved the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. This process facilitated the creation of 5-functionalized 3-isoxazolyl carboxylic acid derivatives, which are useful as prodrugs for AMPA glutamate neurotransmitters (Burkhart et al., 2001).

  • Synthesis of Potential Glycine Site Antagonists

    Fabio and Pentassuglia (1998) in "Synthetic Communications" developed a novel synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, leading to efficient preparation of thiazole derivatives with potential as glycine site antagonists (Fabio & Pentassuglia, 1998).

  • Synthesis of Tri- and Tetra-cyclic Heterocycles

    According to Allin et al. (2005) in "Tetrahedron," 2-(2-Bromophenyl)ethyl groups, similar to the bromoacetyl group in the compound , can be used as building blocks for radical cyclization onto azoles, enabling the synthesis of complex heterocycles, potentially useful for solid phase resins (Allin et al., 2005).

  • Applications in Pharmaceuticals and Nutraceuticals

    Kusakiewicz-Dawid et al. (2007) in "Chemical & Pharmaceutical Bulletin" discussed the promising structural and spectroscopic properties of acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, indicating potential applications in pharmaceuticals and nutraceuticals (Kusakiewicz-Dawid et al., 2007).

Safety And Hazards

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-2-13-8(12)5-3-7(14-10-5)6(11)4-9/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYZRQOTADGHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371314
Record name ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

CAS RN

104776-74-1
Record name ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Magalhães, N Franko, S Raboni, G Annunziato… - Pharmaceuticals, 2021 - mdpi.com
Many bacteria and actinomycetales use L-cysteine biosynthesis to increase their tolerance to antibacterial treatment and establish a long-lasting infection. In turn, this might lead to the …
Number of citations: 7 www.mdpi.com
D Alvarez Dorta, T Chalopin, A Sivignon… - …, 2017 - Wiley Online Library
Thiazolylaminomannosides (TazMan) are FimH antagonists with anti‐adhesive potential against adherent‐invasive Escherichia coli (AIEC) promoting gut inflammation in patients with …
M Girardini - 2020 - repository.unipr.it
Le infezioni micobatteriche sono un gruppo di patologie causate da batteri della famiglia Mycobacteriaceae, a cui appartengono i batteri del Mycobacterium tuberculosis complex, …
Number of citations: 0 www.repository.unipr.it

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